N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide
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Overview
Description
N-{4-(benzyloxy)phenylmethyl}cyclopropanecarboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropane ring, a benzyloxy group, and a cyano group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(benzyloxy)phenylmethyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then subjected to cyclopropanation using diazomethane or similar reagents to introduce the cyclopropane ring. The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-(benzyloxy)phenylmethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of N-{4-(benzyloxy)phenyl}cyclopropanecarboxamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-{4-(benzyloxy)phenylmethyl}cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-(benzyloxy)phenylmethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The cyclopropane ring can introduce strain into the molecule, making it more reactive in certain biological contexts.
Comparison with Similar Compounds
Similar Compounds
- N-{4-(benzyloxy)phenyl}cyclopropanecarboxamide
- N-{4-(benzyloxy)phenyl}cyclopropanecarboxamide
- N-{4-(benzyloxy)phenyl}cyclopropanecarboxamide
Uniqueness
N-{4-(benzyloxy)phenylmethyl}cyclopropanecarboxamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs
Properties
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-18(21-19(22)16-6-7-16)15-8-10-17(11-9-15)23-13-14-4-2-1-3-5-14/h1-5,8-11,16,18H,6-7,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAPYSIDPCJEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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